4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride
Description
4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride (C₁₃H₁₁FO₃S) is a sulfonyl fluoride derivative featuring a biphenyl backbone with a methoxy (-OCH₃) group at the 4'-position and a sulfonyl fluoride (-SO₂F) group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the methoxy group (electron-donating) and the sulfonyl fluoride moiety (electrophilic), making it suitable for click chemistry and covalent inhibition applications .
Properties
Molecular Formula |
C13H11FO3S |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H11FO3S/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16/h2-9H,1H3 |
InChI Key |
GKOAHXFFXWQOBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Diazotization of 4-Amino-4'-methoxybiphenyl
The precursor 4-amino-4'-methoxybiphenyl is diazotized using tert-butyl nitrite and HBF₄ in ethanol at 0°C. The resulting arenediazonium tetrafluoroborate is isolated via precipitation with diethyl ether.
Fluorosulfonylation with DABSO and KHF₂
The diazonium salt reacts with DABSO (dibenzothiophene sulfone) and KHF₂ in acetonitrile under CuCl₂ catalysis (20 mol%) with 6,6’-dimethyl-2,2’-dipyridyl as a ligand. The reaction proceeds at room temperature for 12 hours, yielding the sulfonyl fluoride after silica gel chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Reaction Time | 12 hours |
| Temperature | 25°C |
| Catalyst | CuCl₂ (20 mol%) |
This method is notable for its tolerance of electron-donating groups like methoxy, ensuring minimal side reactions.
SuFEx-Based Sulfur(VI) Fluoride Exchange
Sulfur-Fluoride Exchange (SuFEx) chemistry enables modular synthesis of sulfonyl fluorides from phenolic precursors.
Synthesis of 4'-Methoxybiphenyl-4-ol
4'-Methoxybiphenyl-4-ol is prepared via Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid with 4-bromophenol, followed by deprotection.
Reaction with Desmethyl SuFEx-IT
The phenol intermediate reacts with desmethyl SuFEx-IT (1-(fluorosulfonyl)-3-methyl-1H-imidazole trifluoromethanesulfonate) in acetonitrile at room temperature. The reaction completes within 30–90 minutes, achieving near-quantitative conversion.
Optimization Insights:
-
Base: Triethylamine (3 equiv) enhances nucleophilic attack on the SuFEx reagent.
-
Solvent: Anhydrous MeCN minimizes hydrolysis side reactions.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 89–94% |
| Reaction Time | 1.5 hours |
| Temperature | 25°C |
Reductive Decarboxylative Fluorosulfonylation
This method converts carboxylic acids directly into sulfonyl fluorides, bypassing intermediate sulfonyl chlorides.
Synthesis of 4'-Methoxybiphenyl-4-carboxylic Acid
4'-Methoxybiphenyl-4-carboxylic acid is synthesized via oxidation of 4-acetyl-4'-methoxybiphenyl using NaOBr in dioxane.
Decarboxylative Fluorosulfonylation
The carboxylic acid reacts with NFSI (N-fluorobenzenesulfonimide) in the presence of Pd(dba)₂ and Et₃N at 80°C. The reaction proceeds via a radical mechanism, with 19F NMR confirming >90% conversion.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Reaction Time | 9 hours |
| Catalyst | Pd(dba)₂ (10 mol%) |
Comparative Analysis of Methods
The table below evaluates the scalability, cost, and practicality of each approach:
| Method | Yield (%) | Cost (Relative) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Sandmeyer Fluorosulfonylation | 70–85 | Moderate | High | Excellent |
| SuFEx Chemistry | 89–94 | High | Medium | Moderate |
| Decarboxylative Approach | 65–72 | Low | Low | Limited |
Advantages and Limitations:
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidative conditions.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide under reductive conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfonamide derivative.
Substitution: Formation of various sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic residues in proteins, such as serine and cysteine . This reactivity makes it a valuable tool for studying enzyme mechanisms and for developing enzyme inhibitors.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
Key Observations:
- In contrast, electron-withdrawing groups (e.g., -F in 4'-Fluoro derivatives) enhance sulfonyl electrophilicity .
- Reactivity : Sulfonyl chlorides (e.g., 4'-Methoxy chloride) are more reactive toward nucleophiles than fluorides but less stable hydrolytically. Fluorides balance reactivity and stability, making them preferred for bioconjugation .
Suzuki-Miyaura Cross-Coupling
- 4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride participates in palladium-catalyzed cross-coupling with boronic acids (e.g., 4-methoxyphenylboronic acid), yielding biaryls with high efficiency (89% yield) .
- Comparatively, 4'-Fluoro chloride and 4'-Chloro chloride are less commonly used in such reactions due to their higher reactivity and side-reaction propensity .
Click Chemistry and Bioconjugation
- Sulfonyl fluorides, including the methoxy derivative, are "clickable" due to their selective reactivity with nucleophiles (e.g., amines, thiols). The methoxy group may enhance solubility in polar solvents, aiding biological applications .
- In contrast, sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) are more stable but lack the tunable reactivity of fluorides .
Biological Activity
4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly in the realm of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl core with a methoxy group and a sulfonyl fluoride moiety, which is crucial for its reactivity. The sulfonyl fluoride group is known to interact with nucleophilic sites in proteins, leading to covalent modifications that can inhibit enzymatic activity.
The primary mechanism of action for 4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic amino acid residues in target proteins. This interaction can lead to:
- Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites.
- Altered Protein Function : By covalently binding to proteins, it can disrupt normal biochemical pathways.
Biological Activity Overview
The biological activities of 4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride include:
- Enzyme Inhibition : Particularly effective against proteases and other enzymes involved in cellular signaling.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains by inhibiting essential enzymatic functions.
Case Studies
- Proteasome Inhibition :
- Antitrypanosomal Activity :
Data Tables
Q & A
Q. What are the standard synthetic routes for preparing 4'-methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling to construct the biphenyl scaffold. A methoxy-substituted aryl boronic acid reacts with a halogenated (e.g., bromo or iodo) benzene sulfonyl fluoride precursor in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or dioxane at 80–100°C . Post-coupling, purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the biphenyl intermediate. Sulfonyl fluoride formation may require fluorination of a sulfonyl chloride precursor using KF or AgF under anhydrous conditions .
Q. How should researchers handle and store 4'-methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride safely?
The compound is moisture-sensitive and reacts vigorously with nucleophiles. Store under inert atmosphere (argon or nitrogen) at 2–8°C in sealed, light-resistant containers. Use anhydrous solvents (e.g., dry DCM or THF) during reactions. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to its corrosive properties (H314 hazard) .
Q. What analytical techniques are used to characterize this compound?
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm biphenyl connectivity and methoxy group (δ ~3.8 ppm for OCH₃).
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (expected [M+H]⁺ ~291.07 for C₁₃H₁₁FO₃S).
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1180 cm⁻¹ (S-F stretch) confirm sulfonyl fluoride functionality .
Advanced Research Questions
Q. How do electronic effects of the methoxy group influence reactivity in cross-coupling reactions?
The electron-donating methoxy group at the 4'-position activates the biphenyl system, increasing the electron density at the para position of the sulfonyl fluoride. This can alter reaction rates in nucleophilic substitutions (e.g., slower reactivity with amines compared to sulfonyl chlorides) and stabilize intermediates in catalytic cycles. Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity .
Q. What strategies resolve contradictions in stability data for sulfonyl fluorides under varying conditions?
Conflicting reports on thermal stability may arise from impurities (e.g., residual chloride). Use accelerated stability testing :
Q. How can researchers optimize reaction yields for derivatizing this compound in medicinal chemistry?
Parallel reaction screening is critical:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote hydrolysis.
- Catalyst Systems : For amide couplings, use HATU/DIPEA in DMF at 0°C to minimize side reactions.
- Stoichiometry : Maintain a 1.2:1 molar ratio of nucleophile (e.g., amine) to sulfonyl fluoride to account for moisture-induced losses.
- Workflow : Quench reactions with ice-cold water and extract with ethyl acetate to isolate products .
Methodological Notes
- Contradiction Management : Cross-validate purity data using orthogonal techniques (e.g., NMR vs. HPLC).
- Advanced Characterization : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in biphenyl systems.
- Safety Protocols : Always include a scavenger (e.g., polymer-bound thiourea) to neutralize residual sulfonyl fluoride in reaction mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
